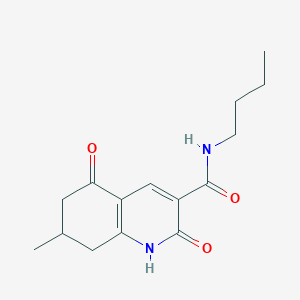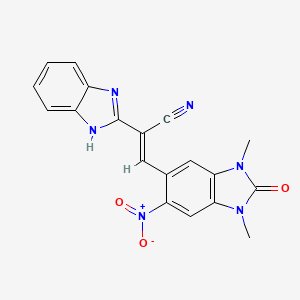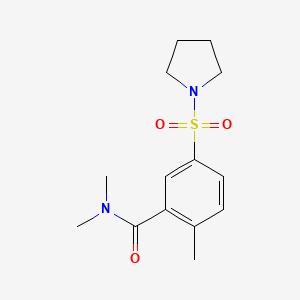
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide is a useful research compound. Its molecular formula is C20H29NO3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide is 363.18681496 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
未来方向
Adamantane derivatives have diverse applications in various fields . The future directions in the research of adamantane derivatives involve the development of novel methods for their preparation, and the investigation of their electronic structure and the mechanisms for their chemical and catalytic transformations . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds also present promising future directions .
作用机制
Target of Action
Similar compounds containing an adamantyl fragment have been studied for their inhibitory activity against soluble epoxide hydrolase (seh), an enzyme participating in the metabolism of arachidonic acid .
Mode of Action
It’s known that molecules containing a urea group, like this compound, can exhibit inhibitory activity against enzymes such as seh . The compound likely interacts with its target enzyme, leading to changes in the enzyme’s activity.
Biochemical Pathways
The compound potentially affects the arachidonic acid metabolism pathway by inhibiting the sEH enzyme . This enzyme converts epoxy fatty acids, which are metabolites of arachidonic acid, into vicinal diols . By inhibiting this enzyme, the compound could potentially alter the levels of these metabolites in the body.
Pharmacokinetics
It’s known that the adamantyl fragment in similar compounds can improve their physicochemical properties , which could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
By inhibiting the seh enzyme, the compound could potentially alter the levels of epoxy fatty acids and vicinal diols in the body, which could have various downstream effects .
生化分析
Biochemical Properties
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids to vicinal diols . The adamantane fragment in the compound enhances its inhibitory activity against sEH, making it a potent inhibitor. The interaction between this compound and sEH involves binding to the enzyme’s active site, thereby preventing the conversion of epoxy fatty acids .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting sEH, which in turn modulates the levels of epoxy fatty acids and their corresponding diols . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, the inhibition of sEH by this compound can result in anti-inflammatory effects, as epoxy fatty acids are known to have anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with sEH. The adamantane moiety of the compound fits into the hydrophobic pocket of the enzyme, while the benzenesulfonamide group interacts with the enzyme’s active site residues . This binding inhibits the enzyme’s activity, preventing the hydrolysis of epoxy fatty acids. Additionally, the compound may influence gene expression by altering the levels of signaling molecules derived from epoxy fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against sEH over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained anti-inflammatory effects due to prolonged inhibition of sEH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxy fatty acids. The compound interacts with sEH, which catalyzes the conversion of epoxy fatty acids to diols . By inhibiting sEH, this compound alters the metabolic flux of these fatty acids, leading to changes in metabolite levels . This inhibition can have downstream effects on various physiological processes, including inflammation and pain modulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The adamantane moiety facilitates its passage through cellular membranes, while the benzenesulfonamide group may interact with intracellular proteins to influence its localization and accumulation . These interactions ensure that the compound reaches its target sites, such as the active site of sEH, to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with sEH . The compound’s structure allows it to diffuse through the cytoplasmic membrane and localize near its target enzyme . Additionally, post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its inhibitory activity .
属性
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-2-24-18-3-5-19(6-4-18)25(22,23)21-8-7-20-12-15-9-16(13-20)11-17(10-15)14-20/h3-6,15-17,21H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWVSHMXKHNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(2,4-dichlorophenoxy)ethylidene]-1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)indoline](/img/structure/B5320519.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B5320524.png)
![(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5320530.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5320541.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)


![ethyl (2E)-2-(furan-2-ylmethylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)
![N1,N1-DIETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5320579.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)

